molecular formula C21H21NO4 B8756324 Tgf-beta RI kinase inhibitor VII

Tgf-beta RI kinase inhibitor VII

Katalognummer: B8756324
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: AAUXGXRHLYYHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TGF-beta RI Kinase Inhibitor VII (CAS 666729-57-3) is a cell-permeable, ATP-competitive small-molecule inhibitor targeting the kinase activity of the TGF-beta type I receptor (ALK5). It selectively blocks TGF-beta-mediated Smad2/3 phosphorylation, thereby disrupting downstream signaling pathways involved in fibrosis, cancer metastasis, and epithelial-mesenchymal transition (EMT) . Structurally, it features a pyrazole core substituted with quinoline and pyridyl groups, which confer high specificity for ALK5 over other kinases . Its potency (IC₅₀ values in low nanomolar ranges) and selectivity make it a critical tool for studying TGF-beta signaling in vitro and in vivo .

Eigenschaften

Molekularformel

C21H21NO4

Molekulargewicht

351.4 g/mol

IUPAC-Name

1-[2-(6,7-dimethoxyquinolin-4-yl)oxy-4,5-dimethylphenyl]ethanone

InChI

InChI=1S/C21H21NO4/c1-12-8-15(14(3)23)19(9-13(12)2)26-18-6-7-22-17-11-21(25-5)20(24-4)10-16(17)18/h6-11H,1-5H3

InChI-Schlüssel

AAUXGXRHLYYHSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Tgf-beta RI kinase inhibitor VII involves several steps. One common method includes the reaction of 6,7-dimethoxy-4-quinoline with 2-chloro-4,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Tgf-beta RI kinase inhibitor VII undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various quinoline derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Tgf-beta RI kinase inhibitor VII has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tgf-beta RI kinase inhibitor VII involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar TGF-beta RI Kinase Inhibitors

The following table compares key pharmacological and structural properties of TGF-beta RI Kinase Inhibitor VII with other prominent inhibitors in its class:

Compound CAS Number Molecular Formula IC₅₀ (ALK5) Selectivity Mechanism Key Applications
TGF-beta RI Kinase Inhibitor VII 666729-57-3 C₁₉H₁₅N₅S ~10–20 nM High specificity for ALK5 ATP-competitive kinase inhibition Fibrosis, cancer metastasis models
A-83-01 (Inhibitor IV) 909910-43-6 C₂₂H₁₈N₄OS 12 nM (ALK5) Targets ALK4/5/7 Blocks Smad2/3 phosphorylation Reprogramming fibroblasts to iPSCs
LY2109761 700874-71-1 C₂₂H₂₃N₅O₂ 38 nM (ALK5) Dual ALK5/TGF-beta RII inhibition Stabilizes inactive receptor conformation Pancreatic cancer, EMT studies
SB-505124 694433-59-5 C₁₆H₁₈N₄O₃ 129 nM (ALK5) Moderate selectivity for ALK5/4/7 Disrupts receptor dimerization Renal fibrosis models
ALK5 Inhibitor II 446859-33-2 C₁₇H₁₃N₅ 23 nM (binding) Minimal activity on p38 MAPK, others ATP-competitive inhibition HepG2 cell signaling assays

Key Differentiators

Selectivity :

  • Inhibitor VII and ALK5 Inhibitor II exhibit superior selectivity for ALK5 over related kinases (e.g., p38 MAPK), whereas LY2109761’s dual receptor inhibition broadens its therapeutic scope but increases off-target risks .
  • A-83-01 and SB-505124 show cross-reactivity with ALK4/7, limiting their use in pathway-specific studies .

Mechanistic Diversity :

  • Inhibitor VII and ALK5 Inhibitor II directly compete with ATP binding, while LY2109761 stabilizes inactive receptor conformations, and SB-505124 disrupts receptor dimerization .

Cellular Efficacy :

  • Inhibitor VII reduces phospho-SMAD2 levels in pancreatospheres at 1 µM, demonstrating robust cellular activity .
  • In contrast, A-83-01 requires lower concentrations (IC₅₀ = 7.5 nM for ALK7) to achieve similar effects in iPSC generation .

Research Findings and Clinical Relevance

  • Cancer Metastasis: Inhibitor VII and SD-208 (structurally similar) suppress TGF-beta-driven melanoma bone metastasis by inhibiting Smad and non-Smad pathways .
  • Fibrosis : LY2109761 outperforms Inhibitor VII in reducing collagen deposition in liver fibrosis models due to its dual receptor blockade .
  • EMT Reversal : A-83-01 and Inhibitor VII are equally effective in reversing EMT in breast cancer cells, but A-83-01’s broader kinase profile may complicate data interpretation .

Limitations and Challenges

  • Assay Variability : IC₅₀ values for covalent inhibitors (e.g., ALK5 Inhibitor II) can vary between biochemical (e.g., LanthaScreen) and cellular assays due to time-dependent effects .
  • Off-Target Effects : LY2109761’s dual inhibition of TGF-beta RII complicates its use in dissecting ALK5-specific signaling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.